4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound characterized by a unique molecular structure that integrates a quinoline core with a dithiolo ring system. The compound features four methyl substituents and sulfur atoms in its dithiolo framework, which contribute to its distinct chemical properties and potential applications in various scientific fields. This compound is classified under the category of heterocyclic compounds, particularly those containing sulfur and nitrogen, and is recognized for its biological activity and utility in medicinal chemistry.
The synthesis of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. This process often utilizes strong acids or bases along with elevated temperatures to facilitate the formation of the dithiolo ring and quinoline core.
Industrial production may employ continuous flow reactors to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are used to isolate the final product. The preparation often requires careful monitoring of reaction conditions to ensure the desired structural integrity of the compound is achieved .
The molecular structure of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be described as follows:
The molecular formula is with a molecular weight of approximately 256.39 g/mol. The compound exhibits distinct spectroscopic features that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .
The compound undergoes various chemical reactions including:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .
The mechanism of action for 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is primarily associated with its ability to inhibit protein kinases. Protein kinases are crucial in cell signaling pathways that regulate various cellular processes including growth and proliferation.
Research indicates that derivatives of this compound exhibit significant inhibitory effects on several kinases. For instance, certain synthesized derivatives have shown IC50 values as low as 0.25 μM against specific kinases involved in cancer pathways .
The physical properties of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles due to the presence of sulfur and nitrogen atoms in its structure. The compound's solubility characteristics can influence its bioavailability in biological systems.
The applications of 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione span several fields:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry with promising implications for future research and applications in drug development and material science.
The medicinal exploration of dithioloquinolinethiones stems from foundational work on 3H-1,2-dithiol-3-thione (DTT) scaffolds, which have evolved significantly since Barbaglia's 1884 synthesis of the first DTT derivative (4,5-dimethyl-1,2-dithiol-3-thione) [1] [3]. The clinical validation of DTT derivatives began with Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiol-3-thione), introduced in 1985 as an antiparasitic against Schistosoma mansoni, which later revealed potent chemopreventive properties through carcinogen detoxification pathways and DNA repair stimulation [1] [3]. Subsequent research identified ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) as a versatile hydrogen sulfide (H₂S) donor, elucidating the role of DTT derivatives in modulating oxidative stress, apoptosis, and mitochondrial protection—mechanisms critical for cardioprotection and anticancer effects [1]. The strategic molecular hybridization phase emerged in the early 2000s, fusing DTT with dihydroquinoline (DHQ) moieties known for anticoagulant, antimalarial, and neuroprotective activities [1] [3]. This innovation yielded 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones (DTT-DHQ), where annulation at the [c]-bond created tricyclic systems exhibiting enhanced bioactivity breadth. Recent milestones include the synthesis of methyl-substituted analogs (e.g., 4,4,6,8-tetramethyl and 4,4,7-trimethyl derivatives) optimized for kinase inhibition, marking the current focus on targeted oncotherapeutic applications [1] [4].
Table 1: Key Milestones in Dithioloquinolinethione Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis of first DTT derivative (Barbaglia) | Established core 1,2-dithiol-3-thione chemistry |
1985 | Introduction of Oltipraz for schistosomiasis | Clinical proof-of-concept for DTT therapeutics |
2000s | Identification of ADT-OH as H₂S donor | Elucidation of antioxidant/cytoprotective mechanisms |
2010s | Hybrid DTT-DHQ synthesis (e.g., 4,4-dimethyl derivatives) | Demonstrated anticoagulant/antimicrobial activities |
2022 | Methyl-optimized derivatives (e.g., 4,4,6,8-tetramethyl) kinase profiling | IC₅₀ values down to 0.25 µM against NPM1-ALK |
Structural hybridization in dithioloquinolinethiones operates through two synergistic strategies: linear conjugation of heterocycles via covalent linkers and annulative fusion creating chimeric polycycles [1]. The 4,4,6,8-tetramethyl derivative exemplifies the latter, where its condensed [1,2]dithiolo[3,4-c]quinoline system enables simultaneous engagement of kinase ATP-binding pockets and allosteric sites—a requirement for inhibiting clinically resistant mutants [1] [3]. Computational PASS Online screening predicted pleiotropic activities for such hybrids, later confirmed experimentally with compounds 2a (phenylpiperazinylcarbonothioyl) and 2c (8-morpholinylcarbonothioyl) exhibiting multi-kinase inhibition profiles [1] [3]. For instance, compound 2a inhibited JAK3 (IC₅₀ = 0.36 µM) and NPM1-ALK (IC₅₀ = 0.54 µM), while 2c suppressed cRAF[Y340D][Y341D] (IC₅₀ = 0.78 µM), outperforming sorafenib (IC₅₀ = 1.95 µM) against the same target [1] [3]. This multikinase capability directly addresses the signaling plasticity and kinase mutation challenges in oncology, where single-target inhibitors often fail due to compensatory pathway activation [1]. The hybridization approach also optimizes pharmacophore diversity: the dithiolothione fragment contributes H₂S-mediated cytoprotection and redox modulation, while the quinoline system provides planar rigidity for kinase binding, creating a unified pharmacological synergy absent in either fragment alone [1] [4].
Table 2: Kinase Inhibition Profiles of Key Hybrid Dithioloquinolinethiones
Compound | JAK3 IC₅₀ (µM) | NPM1-ALK IC₅₀ (µM) | cRAF[Y340D][Y341D] IC₅₀ (µM) | Hybrid Type |
---|---|---|---|---|
2a (Phenylpiperazinyl) | 0.36 | 0.54 | >5 | Linear conjugation |
2b | 0.38 | 0.25 | >5 | Annulative fusion |
2c (8-Morpholinyl) | 0.41 | >5 | 0.78 | Linear conjugation |
2q | 0.46 | >5 | 5.34 | Annulative fusion |
Sorafenib (Reference) | >5 | 0.43 | 1.95 | Monotarget inhibitor |
The bioactivity of dithioloquinolinethiones is exquisitely sensitive to methyl substitution patterns, with the 4,4,6,8-tetramethyl configuration demonstrating optimal steric and electronic tuning for kinase selectivity [2] [4]. Quantum mechanical analyses reveal that the gem-dimethyl group at C-4 enforces a puckered conformation in the dihydroquinoline ring, enhancing hydrophobic contact with kinase pockets (e.g., JAK3's Ala853 and Leu828) while reducing metabolic oxidation at this site [1] [2]. C-6 and C-8 methyl groups introduce asymmetric steric bulk that differentially modulates kinase access—C-6 methylation improves ALK inhibition by filling a hydrophobic subpocket, whereas C-8 methylation can hinder binding to larger kinases like EGFR[L858R][T790M] [1] [4]. This is evidenced by comparing 4,4,6,8-tetramethyl (C14H15NS3) with its 4,4,7-trimethyl analog (C13H13NS3): the former shows 20-fold higher potency against NPM1-ALK (IC₅₀ 0.25 µM vs. 5.34 µM), attributable to C-6 methyl's role in hydrophobic complementarity [1] [4]. Additionally, methyl groups electronically stabilize the dithiolothione ring, preserving its H₂S-donating capacity—a chemoprotective mechanism critical for mitigating off-target oxidative stress in healthy tissues [1] [2]. Synthetic methodologies enable precise methyl patterning; optimized routes employ acid-catalyzed cyclization of methylated quinoline precursors with CS₂/S8 mixtures, achieving yields of 68–85% for tetra-ortho-substituted variants [2].
Table 3: Impact of Methyl Substitution on Bioactivity Profiles
Substitution Pattern | Molecular Formula | Key Bioactivity Findings | Kinase Selectivity Shift |
---|---|---|---|
4,4-Dimethyl | C₁₂H₁₁NS₃ | Baseline anticoagulant/antimicrobial activity | Broad but weak kinase inhibition |
4,4,7-Trimethyl | C₁₃H₁₃NS₃ | Enhanced anti-inflammatory activity vs. indomethacin | Moderate JAK3 inhibition (IC₅₀ ~0.46 µM) |
4,4,6,8-Tetramethyl | C₁₄H₁₅NS₃ | Optimal NPM1-ALK inhibition (IC₅₀ 0.25 µM); chemoprotective H₂S release | High selectivity for ALK/JAK3 over cRAF |
6,8-Dimethyl (unsubstituted C4) | C₁₂H₁₀NS₃ | Reduced metabolic stability; loss of kinase inhibition | No significant activity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0